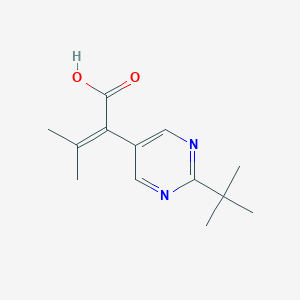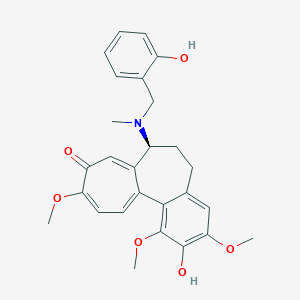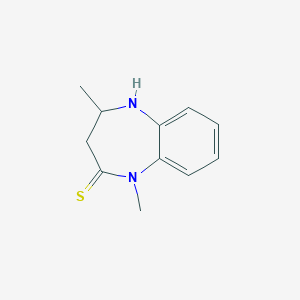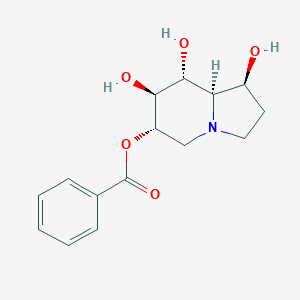
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, also known as berberine, is a natural alkaloid compound found in various plants. It has been used for centuries in traditional Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and anti-diabetic properties. In recent years, berberine has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester's therapeutic effects is not fully understood, but it is believed to involve multiple pathways. Berberine has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. AMPK activation by Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Berberine has also been found to inhibit the activity of various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling, and topoisomerase, which is involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Berberine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been reported to have antimicrobial effects against various bacteria, viruses, and fungi. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Berberine has several advantages as a research tool. It is a natural compound with low toxicity and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester also has some limitations. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in experiments. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester can interact with other drugs and supplements, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester. One area of interest is the development of new synthetic methods for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester that can improve its yield and purity. Another area of research is the identification of new therapeutic applications for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly in the field of neurodegenerative diseases. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester in humans. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly its bioavailability and metabolism in the body.
Synthesemethoden
Berberine can be extracted from various plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. However, the yield of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester from these sources is low, and the extraction process is time-consuming. Therefore, chemical synthesis of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been developed as an alternative method. One of the most common methods for synthesizing Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester.
Wissenschaftliche Forschungsanwendungen
Berberine has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, cardiovascular diseases, and neurodegenerative diseases. In diabetes, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism. In cancer, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been reported to reduce blood pressure, improve lipid profiles, and protect against atherosclerosis. In neurodegenerative diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
121104-76-5 |
|---|---|
Produktname |
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester |
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |
InChI |
InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
DWBDMLGCCJIACZ-ODXJTPSBSA-N |
Isomerische SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Synonyme |
1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



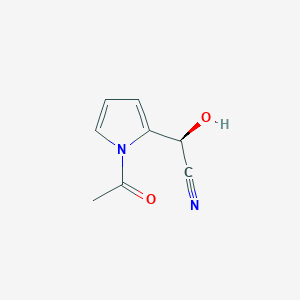
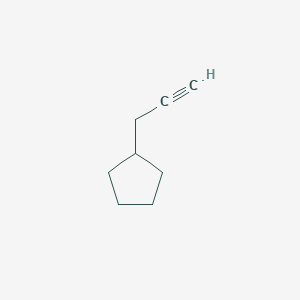
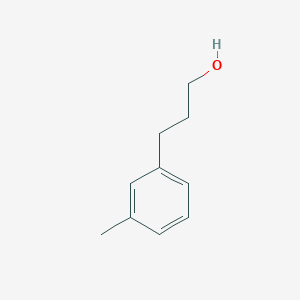
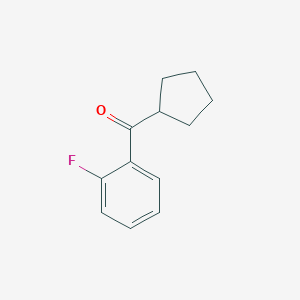
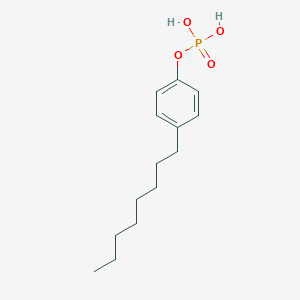
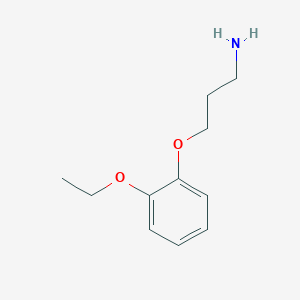
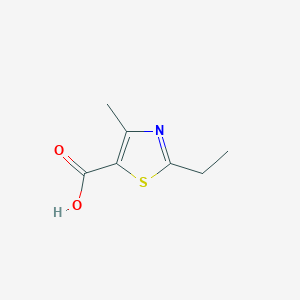
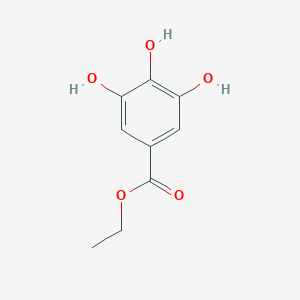
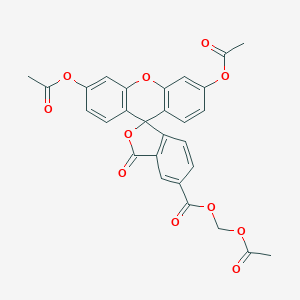
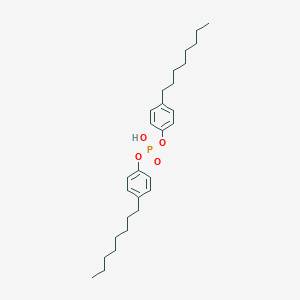
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
